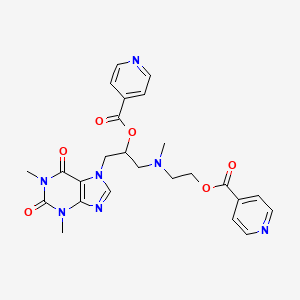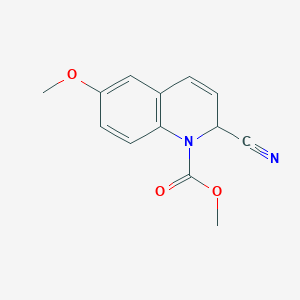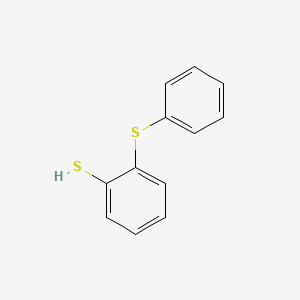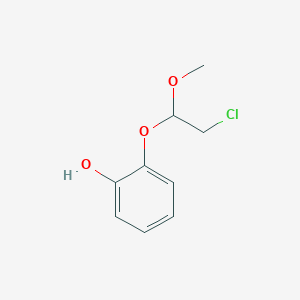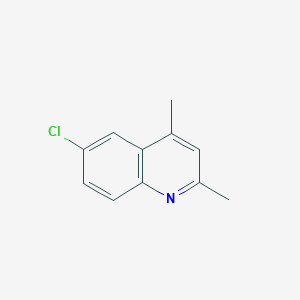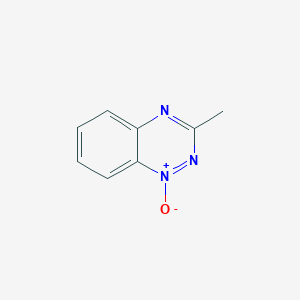![molecular formula C5H6O3 B14653551 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene CAS No. 53179-36-5](/img/structure/B14653551.png)
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,7-trioxabicyclo[221]hept-5-ene is a bicyclic organic compound that features a unique structure with three oxygen atoms incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene typically involves a Diels-Alder reaction. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be employed . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone, followed by hydrolysis with hydrochloric acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1-Methyl-2,3,7-trioxabicyclo[22
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form epoxides or other oxidized derivatives.
Substitution: Substitution reactions can occur at the methyl group or other reactive sites on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, epoxidation of the compound can yield epoxides, while reduction can lead to the formation of open-chain derivatives .
Scientific Research Applications
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with different substituents and chemical properties.
Uniqueness
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene is unique due to its three oxygen atoms within the bicyclic framework, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science .
Properties
CAS No. |
53179-36-5 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
1-methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C5H6O3/c1-5-3-2-4(6-5)7-8-5/h2-4H,1H3 |
InChI Key |
HALJZYJCZSWUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(O1)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



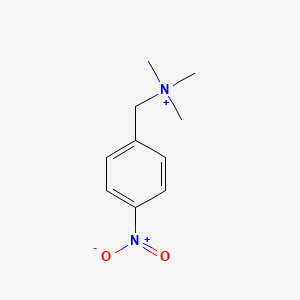
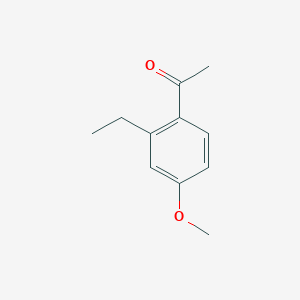
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
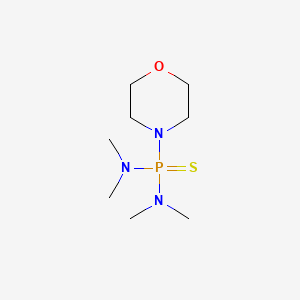

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
